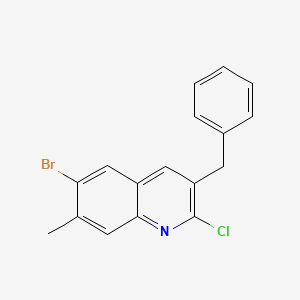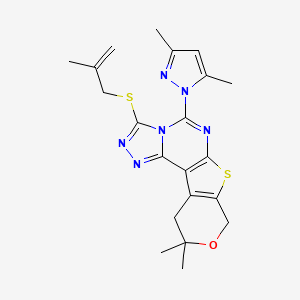
tert-Butyl 5-hydroxy-4-(triphenylsilyl)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 5-hydroxy-4-(triphenylsilyl)pentanoate: is a chemical compound with the molecular formula C27H32O3Si . It consists of 63 atoms, including 32 hydrogen atoms, 27 carbon atoms, and 3 oxygen atoms . This compound is known for its unique structure, which includes a tert-butyl ester group and a triphenylsilyl group, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl esters, including tert-butyl 5-hydroxy-4-(triphenylsilyl)pentanoate, can be achieved through various methods. One efficient method involves the use of flow microreactor systems. This approach allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds. The flow process is more efficient, versatile, and sustainable compared to traditional batch processes .
Industrial Production Methods
Industrial production of tert-butyl esters typically involves the esterification of carboxylic acids with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The use of flow microreactor systems in industrial settings can further enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 5-hydroxy-4-(triphenylsilyl)pentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The triphenylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new silyl derivatives or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 5-hydroxy-4-(triphenylsilyl)pentanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 5-hydroxy-4-(triphenylsilyl)pentanoate involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and pathways. The triphenylsilyl group can enhance the compound’s stability and reactivity, making it a valuable tool in synthetic and medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 5-hydroxy-4-(trimethylsilyl)pentanoate
- tert-Butyl 5-hydroxy-4-(triethylsilyl)pentanoate
- tert-Butyl 5-hydroxy-4-(tripropylsilyl)pentanoate
Uniqueness
tert-Butyl 5-hydroxy-4-(triphenylsilyl)pentanoate stands out due to the presence of the triphenylsilyl group, which imparts unique chemical properties such as increased steric hindrance and stability. This makes it particularly useful in applications requiring robust and stable intermediates .
Eigenschaften
CAS-Nummer |
918422-64-7 |
|---|---|
Molekularformel |
C27H32O3Si |
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
tert-butyl 5-hydroxy-4-triphenylsilylpentanoate |
InChI |
InChI=1S/C27H32O3Si/c1-27(2,3)30-26(29)20-19-25(21-28)31(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,25,28H,19-21H2,1-3H3 |
InChI-Schlüssel |
BSRWFTDQBUSMDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCC(CO)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


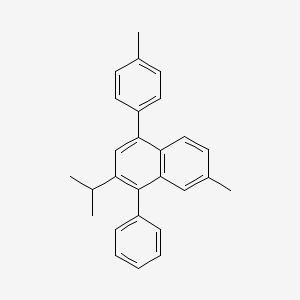

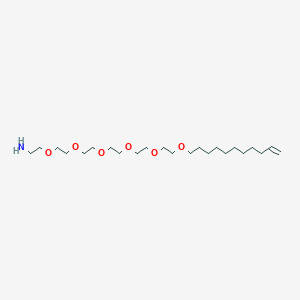
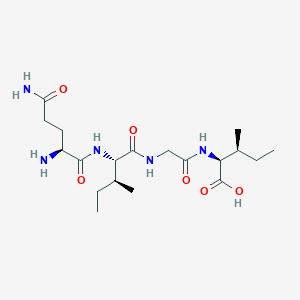
![3-Benzamido-N-[2,4-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B15171349.png)
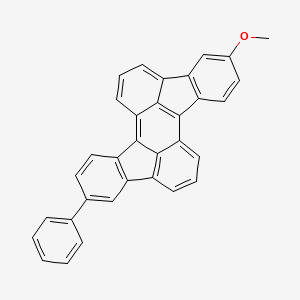
![6-Bromo-3-[(4-chlorophenyl)methyl]-N,N-dimethylquinolin-2-amine](/img/structure/B15171364.png)
![N-(4-acetylphenyl)-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B15171370.png)
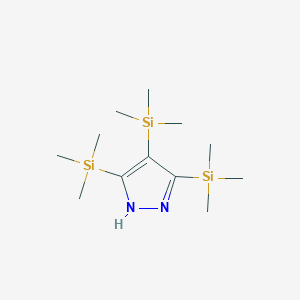
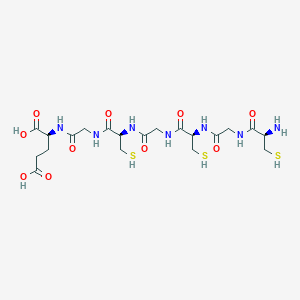
![3,5-Bis{2-[(3-ethyloxetan-3-yl)methoxy]ethoxy}benzoic acid](/img/structure/B15171393.png)
